molecular formula C14H13BrN4O2 B2921208 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 303970-31-2

8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2921208
CAS No.: 303970-31-2
M. Wt: 349.188
InChI Key: UBOMXZZVAKZXEJ-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a chemical compound that has been mentioned in the context of being an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .


Synthesis Analysis

The synthesis of a similar compound, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, involves the use of 1-bromo-2-butyne, sodium carbonate, and acetone. The reaction system is heated to 40 °C and stirred for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a purine-2,6-dione core, which is a type of heterocyclic compound containing a purine moiety. The purine moiety is substituted at various positions with bromine, methyl, and phenylmethyl groups .

Scientific Research Applications

Chemical Synthesis and Modification
The synthesis and chemical behavior of 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, and related compounds, involve reactions that highlight their potential in creating diverse chemical structures. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine resulted in unexpected products due to the nucleophilic substitution reaction of dimethylamine, illustrating the compound's reactivity and the potential for creating novel molecules with unique properties (Khaliullin & Shabalina, 2020).

Biological Activities and Applications
Several studies have explored the biological activities associated with modifications of the purine-2,6-dione structure, indicating potential pharmacological applications. For instance, compounds derived from similar structural modifications have shown antidepressant activity, suggesting the utility of these compounds in therapeutic applications. Specifically, a derivative synthesized through the interaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibited pronounced antidepressant effects, highlighting the relevance of structural modifications in enhancing biological activities (Khaliullin et al., 2017).

Antimicrobial and Antifungal Potential
Research on purine derivatives, including structures related to this compound, has identified significant antimicrobial and antifungal activities. This includes the development of methods for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, demonstrating the compounds' physicochemical properties and their potential as antiviral and antimicrobial agents. The structural modifications introduced in these compounds contribute to their biological efficacy, offering insights into designing new therapeutic agents (Romanenko et al., 2016).

Safety and Hazards

The safety and hazards associated with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione are not explicitly stated in the literature. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione could include further exploration of its potential use in the treatment of type 2 diabetes, given its role as an intermediate in the synthesis of DPP4 inhibitors . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name

8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOMXZZVAKZXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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